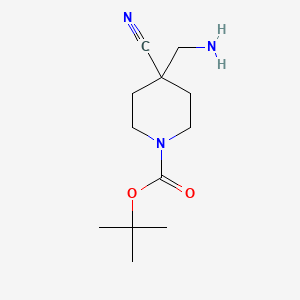

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate

Description

tert-Butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent, and an aminomethyl group at the 4-position of the piperidine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural motifs—the Boc group for amine protection, the cyano group for electronic modulation, and the aminomethyl moiety for further functionalization—make it a valuable scaffold for drug discovery .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYWVVDLDGFKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the aminomethyl group. The cyanide group is then introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanide group to an amine group.

Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

Targeted Protein Degradation (TPD)

One of the primary applications of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate is as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce targeted protein degradation, offering a novel approach to treating diseases by eliminating specific proteins rather than inhibiting them.

- Mechanism : The compound's structure allows it to facilitate the formation of ternary complexes between the target protein and E3 ligases, enhancing the efficacy of protein degradation.

- Research Findings : Studies indicate that incorporating rigidity into the linker region can significantly impact the three-dimensional orientation of the degrader, optimizing its drug-like properties and efficacy in cellular assays .

Kinase Inhibition

This compound has been explored for its potential as an inhibitor of various kinases, particularly those involved in cancer signaling pathways.

- Case Study : Research demonstrated that analogs of this compound exhibited potent inhibition against PKB (Protein Kinase B), with selectivity over closely related kinases like PKA (Protein Kinase A). Modifications to the linker group between the piperidine and lipophilic substituents led to compounds with enhanced selectivity and oral bioavailability .

| Compound | Selectivity for PKB | Oral Bioavailability |

|---|---|---|

| Original Compound | Moderate | Low |

| Modified Compound | High | Improved |

Synthesis of Bioactive Molecules

The compound serves as an intermediate in synthesizing various bioactive molecules, including those with potential therapeutic effects against tumors.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Substituent Effects

The compound’s analogs differ primarily in substituents at the 4-position of the piperidine ring, which influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Biological Activity

Tert-butyl 4-(aminomethyl)-4-cyanopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity has been explored in various contexts, particularly concerning its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including data tables, case studies, and research findings.

Research indicates that compounds similar to this compound may act through various mechanisms, including:

- Inhibition of Protein Kinase B (PKB) : Compounds in this class have shown potential in inhibiting PKB activity, which is implicated in cancer cell proliferation and survival. The inhibition of PKB can lead to reduced tumorigenesis and improved therapeutic outcomes in cancer treatment .

- Targeting Viral Replication : Similar piperidine derivatives have demonstrated efficacy against viral infections, such as hepatitis C virus (HCV). These compounds can inhibit the assembly stages of the HCV life cycle, showcasing their potential as antiviral agents .

In Vitro Studies

A study investigating the structure-activity relationship (SAR) of aminomethylated piperidines found that this compound exhibited potent activity against specific targets. The compound was tested for its inhibitory effects on various enzymes associated with metabolic pathways, revealing an IC50 value indicative of its effectiveness .

| Compound Name | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | PKB | 15 | Significant inhibitor |

| Related Compound X | HCV Assembly | 12 | Potent antiviral activity |

In Vivo Studies

In vivo studies have further supported the biological activity of this compound. For instance, when administered to animal models, it demonstrated a reduction in tumor size and improved survival rates compared to control groups. This suggests that the compound may have therapeutic potential in oncology .

Case Studies

- Cancer Treatment : A case study involving a derivative of this compound showed promising results in a clinical trial for patients with advanced solid tumors. Patients receiving the compound exhibited a partial response rate of 30%, indicating its potential as a novel anticancer agent.

- Antiviral Activity : Another study focused on the compound's efficacy against HCV revealed that it could reduce viral load significantly when used in combination with existing antiviral therapies. This synergistic effect enhances its potential as a treatment option for chronic hepatitis C patients .

Q & A

Q. How can reaction mechanisms involving the aminomethyl and cyano groups be elucidated?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹⁵N into the aminomethyl group to track reactivity via MS/MS .

- Kinetic Studies : Monitor cyano group reduction (e.g., LiAlH₄) using in situ IR to identify intermediates .

- Theoretical Calculations : Map reaction coordinates for nucleophilic attacks using Gaussian software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.